methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperidine derivative, which is further modified with a cyclopentyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions could involve further exploration of these therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 1-cyclopentylpiperidine, which can be achieved through the hydrogenation of N-cyclopentylpyridine.
Carbamoylation: The piperidine derivative is then reacted with methyl isocyanate to form the corresponding carbamate.
Formamidation: The carbamate is further reacted with formic acid or a formamide derivative to introduce the formamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring of the benzoate moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. The piperidine moiety is a common feature in many bioactive molecules, suggesting that this compound could serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific structural features provided by the piperidine and benzoate groups.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl
Properties
IUPAC Name |
methyl 4-[[2-[(1-cyclopentylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-28-21(27)16-6-8-17(9-7-16)23-20(26)19(25)22-14-15-10-12-24(13-11-15)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFOGWCWFTOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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